molecular formula C8H4N2O B063673 Furo[2,3-b]pyridine-6-carbonitrile CAS No. 190957-74-5

Furo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B063673
CAS No.: 190957-74-5
M. Wt: 144.13 g/mol
InChI Key: JOMSIOZWNRPXFN-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H4N2O. It is part of the furo[2,3-b]pyridine family, which is known for its diverse pharmacological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanopyridine with furfural in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction leads to the formation of the furo[2,3-b]pyridine ring system with a nitrile group at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Furo[2,3-b]pyridine-6-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Comparison with Similar Compounds

  • Furo[2,3-b]pyridine-6-carboxylic acid
  • Furo[2,3-b]pyridine-6-amine
  • 6-Bromofuro[2,3-b]pyridine-2-carbonitrile
  • 2-(Trimethylsilyl)furo[2,3-b]pyridine-6-carbonitrile

Comparison: this compound is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization. Compared to its carboxylic acid and amine analogs, the nitrile group offers different pathways for chemical modification and biological interactions. The presence of the nitrile group also influences the compound’s electronic properties, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

furo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMSIOZWNRPXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443629
Record name Furo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190957-74-5
Record name Furo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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